Product packaging for 5-Chloro-2-methylaniline(Cat. No.:CAS No. 95-79-4)

5-Chloro-2-methylaniline

Cat. No.: B043014
CAS No.: 95-79-4
M. Wt: 141.6 g/mol
InChI Key: WRZOMWDJOLIVQP-UHFFFAOYSA-N
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Description

5-Chloro-2-methylaniline is a versatile and valuable ortho-substituted aniline derivative extensively employed in chemical synthesis and materials science research. This compound serves as a crucial building block for the preparation of more complex molecules, particularly in the development of dyes, pigments, and agrochemicals. Its structure, featuring both an electron-donating amino group and electron-withdrawing chloro substituent on the aromatic ring, allows it to participate in a variety of electrophilic substitution and diazotization reactions, enabling the synthesis of azo dyes and other functional materials. Furthermore, this compound is a key precursor in pharmaceutical research for the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers value this chemical for its role in exploring structure-activity relationships and in the development of novel chemical entities. Proper handling is required as with all aniline derivatives. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN B043014 5-Chloro-2-methylaniline CAS No. 95-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
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InChI Key

WRZOMWDJOLIVQP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)Cl)N
Source PubChem
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID5020287
Record name 5-Chloro-2-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Grayish-white solid; [HSDB] Low melting solid; mp = 20-22 deg C; [MSDSonline]
Record name 5-Chloro-o-toluidine
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Boiling Point

237 °C AT 722 MM HG
Record name 5-CHLORO-O-TOLUIDINE
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Solubility

SOL IN HOT ALCOHOL
Record name 5-CHLORO-O-TOLUIDINE
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Vapor Pressure

0.04 [mmHg]
Record name 5-Chloro-o-toluidine
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Color/Form

GRAYISH-WHITE SOLID

CAS No.

95-79-4
Record name 5-Chloro-2-methylaniline
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Record name Benzenamine, 5-chloro-2-methyl-
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Melting Point

26 °C
Record name 5-CHLORO-O-TOLUIDINE
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The Landscape of Chloroanilines and Toluidines in Organic Chemistry

Chloroanilines and toluidines are fundamental building blocks in the world of organic chemistry. As derivatives of aniline (B41778) and toluene (B28343), respectively, they are characterized by the presence of amino and methyl groups attached to a benzene (B151609) ring, with the addition of one or more chlorine atoms. This combination of functional groups makes them versatile intermediates in the synthesis of a wide array of more complex molecules.

The Academic Significance of 5 Chloro 2 Methylaniline

5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is a specific isomer that has garnered attention for its role as a precursor in the synthesis of various organic compounds. chemicalbook.com Its chemical structure, featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the aniline (B41778) ring, dictates its reactivity and potential applications.

One of the primary uses of this compound is in the synthesis of dyestuffs. nih.govca.gov It serves as an intermediate for producing azo dyes, which are widely used in the textile industry for coloring cotton, silk, and nylon. nih.govca.gov Specifically, it is a known component in the creation of Azoic Diazo Component 32. nih.govca.gov

Beyond dyes, this compound is an important intermediate in the pesticide industry. echemi.com Its structural features are incorporated into more complex molecules designed to have specific biocidal properties. For example, it is a metabolite of the insecticide chlordimeform. nih.govwikipedia.org

The synthesis of this compound itself is a subject of academic interest, with one common method being the reduction of 4-chloro-2-nitrotoluene (B43163). nih.govechemi.com Furthermore, it is used as a starting material in the preparation of other valuable chemical intermediates, such as 5-chloro-2-methyl-1,4-phenylenediamine. google.com

The Current Research Landscape and Identified Knowledge Gaps

Established Synthetic Pathways

The conventional synthesis of this compound is dominated by several well-documented routes, most notably the reduction of nitro compounds, which are readily accessible starting materials.

Reduction of Nitro Precursors

The reduction of the nitro group in 4-chloro-2-nitrotoluene (B43163) stands as the most common and direct pathway to this compound. guidechem.comiarc.fr This transformation can be achieved through various reductive processes, including chemical reduction and catalytic hydrogenation.

Chemical reduction, often referred to as reductive amination in this context, involves the use of metals in acidic media or other reducing agents to convert the nitro group (-NO2) to an amino group (-NH2). A prevalent method involves the use of iron powder in the presence of an acid, such as hydrochloric acid. This process is widely used in industrial settings due to the low cost and efficiency of the reagents. The reaction involves the gradual addition of the nitro compound to a heated mixture of iron filings and acidified water.

Another documented approach involves using sulfur and sodium bicarbonate in a solvent like N,N-dimethylformamide at elevated temperatures (110-140°C). google.com This method provides a high-yield, safe, and operationally simple alternative to traditional metal-acid reductions. google.com

Catalytic hydrogenation is a cleaner and highly efficient alternative for the reduction of 4-chloro-2-nitrotoluene. This method involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel. google.comwipo.int

The reaction is typically carried out in a solvent, and the conditions (temperature and pressure) are optimized to ensure complete reduction of the nitro group without affecting the chloro-substituent. For instance, a patented method describes the use of a platinum catalyst at temperatures between 85-120°C and pressures of 0.7-1.2 MPa to produce 4-chloro-3-methylaniline (B14550) from its corresponding nitro precursor, highlighting the method's applicability to similar isomers. wipo.int The primary byproduct of this process is water, making it an environmentally favorable option compared to methods that generate significant inorganic waste. wipo.int

Table 1: Comparison of Reduction Methods for Nitro Precursors

Method Precursor Reagents/Catalyst Key Conditions Advantages
Chemical Reduction 4-Chloro-2-nitrotoluene Fe/HCl Elevated temperature Cost-effective, well-established
Chemical Reduction 2-Chloro-6-nitrotoluene (B1664060) Sulfur, Sodium Bicarbonate, DMF 110-140°C, 10-24 hours High yield, safe, simple post-processing google.com
Catalytic Hydrogenation 4-Chloro-2-nitrotoluene H₂, Pd/C or Pt catalyst 85-120°C, 0.7-1.2 MPa High efficiency, clean (water is the main byproduct) wipo.int
Catalytic Hydrogenation 2-Chloro-6-nitrotoluene Raney Nickel - Alternative to metal-acid systems google.com
Reductive Amination of 4-Chloro-2-nitrotoluene

Halogenation and Amination Routes

An alternative to starting with a nitrated precursor involves the direct chlorination of an aniline (B41778) derivative. The synthesis of this compound can be achieved by the direct chlorination of o-toluidine (B26562) (2-methylaniline). In this process, o-toluidine is first treated with hydrogen chloride to form its hydrochloride salt. Subsequently, chlorine gas is introduced at a controlled temperature (e.g., 35°C) in a solvent like chlorobenzene. prepchem.com This method, however, can lead to the formation of isomeric byproducts, such as 3-chloro-2-methylaniline (B42847) and 3,5-dichloro-2-methylaniline, necessitating purification steps to isolate the desired 5-chloro isomer. google.comprepchem.com The yield of this compound is reported to be around 75.5% based on the reacted o-toluidine. prepchem.com

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of a halogen atom from a molecule. epa.gov In the context of synthesizing this compound, this strategy can be employed starting from a di-halogenated precursor. For example, 4,5-dichloro-2-methylaniline (B1595065) can be hydrogenated under high pressure (100 atmospheres) and temperature (220°C) in the presence of a specific catalyst and hydrochloric acid. prepchem.com This process selectively removes the chlorine atom at position 4, yielding this compound with high purity (99%) and a yield of 82%. prepchem.com This approach is particularly useful when the required di-halogenated starting materials are accessible.

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methodologies. While specific "advanced" methods solely for this compound are not extensively detailed in the provided results, general progress in related areas suggests potential future directions.

One such area is the development of novel catalytic systems. For instance, gold-catalyzed hydroamination of 1-chloroalkynes with aromatic amines has been demonstrated for the synthesis of α-chloromethylketimines, showcasing advances in creating C-N bonds with high atom economy. acs.org While not a direct synthesis of this compound, such catalytic advancements could be adapted for amination reactions involving chlorinated aromatic rings.

Furthermore, this compound itself is used as a building block in more complex syntheses, such as in the aza-Diels–Alder (Povarov) reaction to create functionalized quinolines. rsc.org In these reactions, it is first converted to an aldimine, for example, by reacting with an aldehyde like 4-methylbenzaldehyde, which then undergoes cyclization. rsc.org The efficiency of these subsequent reactions underscores the importance of having pure this compound accessible through the established pathways.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of aromatic amines like this compound to minimize environmental impact and enhance safety. humanjournals.com These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, and the development of energy-efficient processes. imist.maacs.org

One of the core tenets of green chemistry is the reduction of waste by designing syntheses with high atom economy, maximizing the incorporation of all materials used in the process into the final product. acs.org For instance, the choice of reducing agent in the conversion of a nitro group to an amine is critical. While traditional methods might use reagents that generate significant waste, catalytic hydrogenation offers a much higher atom economy, with water being the primary byproduct. acs.orgwipo.int

Development of Novel Catalytic Systems

The development of innovative catalytic systems is central to modern organic synthesis and plays a pivotal role in the production of substituted anilines. Research in this area is driven by the need for catalysts that are not only highly efficient and selective but also reusable and environmentally benign.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. For example, various supported metal catalysts have been developed for amination reactions. acs.org These include copper nanoparticles supported on zeolite and activated carbon-supported copper(II) catalysts, which have shown effectiveness in Chan-Lam coupling reactions to form C-N bonds. acs.org

In the context of producing chloro-methylanilines, catalytic hydrogenation of the corresponding nitro compounds is a common and efficient method. wipo.int For instance, the hydrogenation of 4,5-dichloro-2-methylaniline in the presence of a specific catalyst has been shown to produce this compound with high yield and purity. prepchem.com The choice of catalyst is crucial; for example, ligand-modified Pt/C catalysts have been investigated for the selective hydrogenation of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline, demonstrating the importance of catalyst design in controlling regioselectivity.

Furthermore, gold-catalyzed domino reactions have been developed for the synthesis of substituted anilines through a three-component reaction, showcasing the potential of novel catalytic systems to construct complex molecules in a modular fashion. rsc.org Metal-free catalytic systems are also gaining traction. A biopolymer-based heterogeneous catalyst has been successfully used for the synthesis of a range of N-aryl-4-aryldihydropyridines from anilines, offering a mild, inexpensive, and recoverable catalytic option. bohrium.commdpi.com

Process Optimization and Scalability Research in Academic Contexts

Academic research plays a significant role in optimizing and scaling up the synthesis of chemical compounds like this compound. Methodologies such as Design of Experiments (DoE) are employed to systematically investigate the effects of various reaction parameters—such as temperature, pressure, and catalyst loading—on yield and purity. acs.org This statistical approach allows for the efficient identification of optimal reaction conditions.

For instance, in the catalytic hydrogenation of 2-chloro-5-nitrotoluene (B86962) to 4-chloro-3-methylaniline, a study systematically controlled temperature and pressure to achieve a successful reduction while generating water as the only byproduct, highlighting a greener process. wipo.int Another example involves the synthesis of 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene using sulfur and sodium bicarbonate in N,N-dimethylformamide, where reaction time and temperature were optimized to achieve a high yield and purity. google.com

The scalability of a synthetic process is a critical consideration for its industrial application. Academic studies often address this by exploring reaction conditions that are amenable to large-scale production. This includes using readily available and inexpensive reagents, simplifying purification procedures, and ensuring the process is safe and robust. The development of a convenient and environmentally friendly method for preparing an intermediate for the insecticide indoxacarb, for example, focused on improving yield and reducing cost and pollution, demonstrating the practical impact of such optimization studies. asianpubs.org

Amination Reactions and Functional Group Transformations

The amino group of this compound is a key site for functionalization. It can undergo various amination reactions, allowing for the introduction of new functional groups and the construction of more complex molecules.

One common transformation is the reaction with halo-acids. For instance, reacting this compound with bromoacetic acid can lead to the formation of N-(5-chloro-2-methylphenyl)glycine. This reaction proceeds via nucleophilic substitution where the amino group attacks the electrophilic carbon of the bromoacetic acid.

Another significant functional group transformation is the acetylation of the amino group. This is often employed as a protective strategy to moderate the high reactivity of the amino group during other reactions, such as nitration. The reaction of this compound with acetyl chloride in an aprotic solvent like toluene (B28343) at low temperatures yields 5-chloro-2-methylacetanilide with high efficiency. This acetamide (B32628) can then undergo further reactions, and the acetyl group can be subsequently removed by hydrolysis to regenerate the amino group. libretexts.org

Furthermore, this compound can participate in reductive amination processes. Although specific examples involving this exact compound are not extensively detailed, the general mechanism involves the reaction of an amine with a carbonyl compound to form an imine or Schiff base, which is then reduced to an amine. alfa-chemistry.com This method is a powerful tool for forming carbon-nitrogen bonds.

The amino group can also be transformed into other functionalities. For example, diazotization of this compound, by treating it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), yields a diazonium salt. This intermediate is highly versatile and can be used in various subsequent reactions, including azo coupling and Sandmeyer reactions. libretexts.orgsmolecule.com

Electrophilic Aromatic Substitution Reactions of the Aniline Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the existing substituents. The amino group is a strong activating group and is ortho-, para-directing. The methyl group is also activating and ortho-, para-directing, while the chloro group is deactivating but ortho-, para-directing. The interplay of these electronic effects determines the regioselectivity of the substitution.

A key example is the nitration of this compound. Direct nitration using a mixture of sulfuric and nitric acids introduces a nitro group onto the ring. The strong activating effect of the amino group directs the incoming electrophile primarily to the positions ortho and para to it. Considering the positions of the other substituents, nitration predominantly occurs at the 4-position, yielding 5-chloro-2-methyl-4-nitroaniline. To avoid potential oxidation and polysubstitution due to the highly activating nature of the amino group, the reaction is often carried out on the acetylated form, 5-chloro-2-methylacetanilide. libretexts.org After nitration, the acetyl group can be removed by hydrolysis.

Halogenation is another important electrophilic aromatic substitution reaction. While the high reactivity of anilines can lead to polysubstitution, controlled monohalogenation can be achieved. libretexts.org For instance, bromination of the corresponding acetanilide (B955) followed by hydrolysis can yield a monobrominated product. libretexts.org

Coupling Reactions and Heterocyclic Synthesis

This compound is a valuable precursor in various coupling reactions, leading to the formation of dyes and complex heterocyclic structures.

Azo coupling is a significant reaction for this compound, which is used as a diazo component in the synthesis of azo dyes. nih.govca.gov The process begins with the diazotization of this compound to form the corresponding diazonium salt. This diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative, to form a brightly colored azo compound. libretexts.orgresearchgate.net

For example, this compound is a known precursor for C.I. Azoic Diazo Component 32. ca.gov It is used in the synthesis of pigments such as Pigment Red 11 and Pigment Yellow 77. nih.gov A specific application involves the coupling reaction with an aniline substance to prepare an azo-compound, which is then reduced to produce 5-chloro-2-methyl-1,4-phenylenediamine, a valuable intermediate. google.com The reaction conditions, such as pH and temperature, are crucial for controlling the outcome of the azo coupling reaction. google.com

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can participate in these reactions. For instance, the chloro-substituent on the aromatic ring can undergo coupling with various partners.

While specific examples detailing the direct use of this compound in Suzuki-Miyaura or other common palladium-catalyzed reactions are not extensively documented in the provided context, the principles of these reactions are applicable. Generally, an aryl halide (like this compound) can be coupled with a boronic acid (in Suzuki coupling), an organotin compound (in Stille coupling), or an amine (in Buchwald-Hartwig amination) in the presence of a palladium catalyst and a suitable ligand. researchgate.net The electronic and steric properties of the substituents on the aniline ring would influence the reactivity and efficiency of such coupling reactions.

Derivatives of this compound are explicitly used in such reactions. For example, the synthesis of boronic ester-functionalized aniline derivatives for use in Suzuki-Miyaura cross-coupling reactions often involves palladium-catalyzed borylation of a halogenated aniline precursor.

Azo Coupling Reactions for Dye Precursors

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the reactions involving this compound are generally well-understood within the framework of organic chemistry.

The mechanism of electrophilic aromatic substitution, such as nitration, involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺) which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eg The loss of a proton from this intermediate restores the aromaticity of the ring and yields the substituted product. minia.edu.eg The regioselectivity is dictated by the directing effects of the substituents already present on the ring.

In azo coupling, the diazotized amine acts as an electrophile. The mechanism is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich coupling component. libretexts.org The reaction is typically carried out under specific pH conditions to ensure the presence of the reactive species.

The mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation (in the case of Suzuki, Stille, etc.), and reductive elimination. researchgate.net In the Buchwald-Hartwig amination, the cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the amine and reaction with the palladium complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is crucial for the efficiency of these catalytic cycles. nih.gov

Kinetic studies have also been performed on reactions involving derivatives of this compound. For example, the hydrolysis of 5-chloro, 2-methyl aniline phosphate (B84403) triester has been studied to determine its molecularity and reaction mechanism, which was found to be a bimolecular hydrolysis via P-N bond fission. ijsr.net Another study investigated the kinetics and mechanism of the Mn(II) catalyzed periodate (B1199274) oxidation of 4-chloro-2-methylaniline (B164923), identifying the main product as 5-chloro-2-methyl-1,2-benzoquinone. researchgate.netasianpubs.org

Applications in Advanced Chemical Synthesis

Pharmaceutical Intermediate Research and Development

The utility of 5-chloro-2-methylaniline as a precursor in the pharmaceutical industry is well-documented. nordmann.globalindiamart.com It is a key starting material for the synthesis of various biologically active compounds. chemicalbook.com

Precursors for Therapeutically Relevant Compounds

This compound is a versatile building block in the synthesis of diverse pharmaceutical and biologically active compounds. chemicalbook.com Its derivatives are integral to the creation of new drugs aimed at treating a variety of diseases. Research has shown that compounds derived from anilines, such as this compound, are important intermediates in pharmaceutical synthesis. solubilityofthings.com For example, it is a known precursor in the synthesis of the anti-cancer drug Dasatinib, where it is used to create the 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide intermediate.

Role in Inhibitor Synthesis

This compound is a versatile building block for synthesizing various biologically active compounds, including inhibitors. chemicalbook.com Research has demonstrated that derivatives of this compound can exhibit significant inhibitory activity against certain enzymes. For instance, diarylisoxazole-3-carboxamides synthesized using this compound have shown potent inhibitory activity against the mitochondrial permeability transition pore (mtPTP), a potential therapeutic target for a number of human pathologies. nih.gov Specifically, the 5-chloro-2-methylphenylanilino analogue demonstrated sub-nanomolar activity in mitochondrial swelling assays. nih.gov

Agrochemical Development and Formulation

In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical sector. nordmann.globalechemi.com

Precursors for Herbicidal and Pesticidal Agents

This compound is a key intermediate in the production of pesticides. echemi.com While the isomeric 3-chloro-2-methylaniline (B42847) is noted as an important intermediate for hormone-type quinolinecarboxylic acid herbicides, the broader class of chloro-toluidines, to which this compound belongs, is significant in agrochemical synthesis. google.com The compound 4-Chloro-o-toluidine, an isomer, is an intermediate for the pesticide chlordimeform. wikipedia.org

Material Science Applications

The compound has long been established as a critical component in the synthesis of coloring agents. chemicalbull.comnih.gov

Pigment and Dye Synthesis

This compound is extensively used as an intermediate in the manufacture of organic dyestuffs. nih.gov It is a precursor for a variety of dyes and pigments, including those for coloring cotton, silk, and nylon. nih.govnih.gov

The compound is a key component in the synthesis of several specific pigments. It is used to produce Pigment Red 11 and Pigment Yellow 77. nih.gov In the dye industry, it is also used to synthesize ice-based dyes like Red Base KB and Naphthol AS-KB. echemi.com Furthermore, it serves as a raw material for creating azo dyes. google.com The synthesis process typically involves the diazotization of this compound to form a diazonium salt, which is then coupled with other aromatic compounds. This compound is also known as Azoic Diazo Component 32. nih.govca.gov

The table below summarizes some of the pigments and dyes synthesized using this compound.

Pigment/Dye NameCAS NumberApplication/Class
Pigment Red 116410-39-5Organic Pigment
Pigment Yellow 77Not AvailableOrganic Pigment
Red Base KBNot AvailableIce-Based Dye
Naphthol AS-KB135-63-7Dye Intermediate
Azoic Diazo Component 32Not AvailableAzo Dye Component

Contributions to Polymer Chemistry

This compound serves as a crucial precursor in the synthesis of monomers for high-performance polymers. Its primary contribution in this field is through its conversion to 5-chloro-2-methyl-1,4-phenylenediamine. This diamine is then utilized as a monomer for the production of advanced polymers such as polyimides and for modifying high-performance polyamide fibers. google.com

The synthesis process involves a multi-step reaction pathway. Initially, this compound is used as a raw material to undergo a coupling reaction with an aniline (B41778) diazonium salt, which is prepared through the diazotization of an aniline substance. This reaction yields an azo-compound. Subsequently, this intermediate azo-compound is subjected to reduction and hydrogenolysis, often using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, to produce the final high-purity 5-chloro-2-methyl-1,4-phenylenediamine. google.com This diamine is a valuable monomer for creating engineering plastics and modifying aramid fibers, extending the application of this compound from traditional dye manufacturing to the realm of high-performance materials. google.com

Table 1: Synthesis Pathway to Polymer Monomer from this compound

Step Reactants Process Product Application of Product
1 Aniline substance, Sodium Nitrite (B80452), Acid Diazotization Aniline diazonium salt Intermediate
2 This compound, Aniline diazonium salt Azo Coupling Azo-compound intermediate Intermediate

Role in Specialty Chemical Manufacturing

This compound is a versatile intermediate in the manufacturing of a variety of specialty chemicals, most notably pigments, dyes, pharmaceuticals, and agrochemicals. nordmann.globalhpc-standards.comchemicalbull.com

Pigment and Dye Synthesis

The compound is a well-established intermediate in the production of azo dyes and pigments. industrialchemicals.gov.aunih.gov It is specifically used in the synthesis of products such as Pigment Red 11 and Pigment Yellow 77. nih.gov In this context, it is also referred to by the trade name Azoic Diazo Component 32. nih.govcymitquimica.com These dyes are used for coloring materials like cotton, silk, and nylon. nih.gov

Research findings detail the specific laboratory synthesis of pigments using this compound. For instance, the Naphthol AS pigment PR11 (C.I. 12430) is synthesized using this compound as the starting material for the creation of the necessary diazonium salt. researchgate.net This process involves dissolving this compound in acetonitrile, placing it in an ice bath, and then adding sodium nitrite and hydrochloric acid to form the diazonium salt, which is then used in a subsequent azo coupling reaction. researchgate.net

Table 2: Examples of Pigments Synthesized from this compound

Pigment Name C.I. Name Starting Material Key Process
Pigment Red 11 12430 This compound Diazotization / Azo Coupling nih.govresearchgate.net
Pigment Yellow 77 - This compound Diazotization / Azo Coupling nih.gov

Pharmaceutical and Agrochemical Synthesis

Beyond dyes, this compound is a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. nordmann.globalhpc-standards.com A notable example is its use as the primary raw material in the production of the diuretic drug Metolazone. procurementresource.com

The synthesis of Metolazone from this compound is a multi-step process. The initial step involves a chemical reaction between this compound and ethyl chloroformate, which yields 5-chloro-N-ethoxycarbonyl-2-methylaniline. This product is then further reacted with chlorosulfonic acid and ammonia (B1221849) to produce 4-sulfonamido-5-chloro-N-ethoxycarbonyl-2-methylaniline. Subsequent oxidation and treatment lead to the formation of other intermediates before the final product, Metolazone, is produced. procurementresource.com

Table 3: Key Intermediates in Metolazone Synthesis from this compound

Step Key Reactant(s) Intermediate Product
1 This compound, Ethyl chloroformate 5-chloro-N-ethoxycarbonyl-2-methylaniline procurementresource.com
2 5-chloro-N-ethoxycarbonyl-2-methylaniline, Chlorosulfonic acid, Ammonia 4-sulfonamido-5-chloro-N-ethoxycarbonyl-2-methylaniline procurementresource.com
3 4-sulfonamido-5-chloro-N-ethoxycarbonyl-2-methylaniline, Potassium permanganate 5-sulfonamido-4-chloro-N-ethoxycarbonyl anthranylic acid procurementresource.com
4 Subsequent intermediates 2-amino-5-aminosulfonyl-4-chloro-o-toluolbenzamide procurementresource.com

Toxicological and Ecotoxicological Research

Carcinogenicity Studies

The carcinogenic potential of 5-Chloro-2-methylaniline has been investigated through various studies, including animal bioassays and mechanistic research.

The National Cancer Institute (NCI) conducted carcinogenicity studies of this compound in both rats and mice. ca.gov In these studies, the compound was administered in the diet to groups of male and female animals of each species. nih.gov

In B6C3F1 mice, dietary administration of this compound led to a significant increase in the incidence of hemangiosarcomas and hepatocellular carcinomas in both males and females. ca.goviarc.fr The high incidence of hemangiosarcomas, which are uncommon tumors of the vasculature, was a notable finding in both sexes of mice. ca.gov Specifically, in female mice, the incidence of hepatocellular carcinomas was significantly higher in both low and high-dose groups compared to controls. iarc.fr

In contrast to the findings in mice, the results in Fischer 344 rats were not as conclusive. ca.gov No statistically significant increase in treatment-related tumors was observed in female rats. ca.gov In male rats, the findings were considered equivocal, although a dose-related trend for adrenal pheochromocytomas was noted. ca.gov The NCI concluded that there was no conclusive evidence of the compound's carcinogenicity in Fischer 344 rats. ca.gov It has been suggested that the doses administered to the male rats may have been below the maximally tolerated dose. ca.gov

Interactive Data Table: Tumor Incidences in B6C3F1 Mice

SexOrganTumor TypeControl Group IncidenceLow-Dose Group IncidenceHigh-Dose Group Incidence
MaleMultipleHemangiosarcomaNot specifiedIncreasedIncreased
FemaleMultipleHemangiosarcomaNot specifiedIncreasedIncreased
MaleLiverHepatocellular CarcinomaNot specifiedIncreasedIncreased
FemaleLiverHepatocellular Carcinoma0/2019/5026/43

Source: National Cancer Institute, 1979a ca.goviarc.fr

The carcinogenic activity of aromatic amines like this compound is often linked to their metabolic activation. A probable initial step is N-oxidation, which leads to the formation of a nitrosoarene metabolite. iarc.frnih.gov This reactive metabolite can then covalently bind to macromolecules such as hemoglobin. iarc.frnih.gov

Studies have demonstrated that this compound, or its reactive metabolites, covalently binds to hemoglobin in both mice and rats. ca.gov The extent of this binding, however, appears to differ between species, with the hemoglobin binding index being 28-fold higher in rats than in mice. nih.gov This variance may be attributed to differences in the extent of N-oxidation between the two species. nih.gov While direct data on the binding of this compound to DNA has not been reported, the binding to hemoglobin serves as an indicator of the formation of reactive electrophilic species that have the potential to interact with DNA. ca.gov

Structural similarities to other known carcinogens also contribute to the understanding of its carcinogenic mechanism. ca.gov For instance, the structurally related compound 4-chloro-o-toluidine is known to form reactive metabolites that bind to DNA and RNA. nih.gov

The genotoxic potential of this compound has been evaluated in a limited number of assays. iarc.fr In single assays, it did not show mutagenic activity in Salmonella typhimurium or induce prophage lambda in Escherichia coli. nih.gov Furthermore, it did not induce unscheduled DNA synthesis in cultured rat hepatocytes. nih.gov

However, some evidence suggests genotoxic potential under certain conditions. For example, a single exposure of mice to this compound resulted in increased reparable DNA damage (RDS) in isolated hepatocytes. ca.gov Additionally, the compound was reported to transform mouse BALB/c-3T3 cells. ca.gov It is worth noting that some researchers have identified structural features in this compound that are predictive of genotoxicity. nih.gov

Mechanistic Insights into Carcinogenesis (e.g., N-oxidation, DNA Binding)

Aquatic and Environmental Ecotoxicity Assessments

The release of this compound into the environment, particularly into aquatic systems, is a concern due to its potential toxicity.

This compound is considered toxic to aquatic life, with the potential for long-lasting effects. nih.govfishersci.com It is classified as hazardous to the aquatic environment (long-term hazard). nih.gov Runoff from fire control or dilution water containing this chemical may be toxic and cause pollution. echemi.com

The compound has been detected in tap water sourced from bank-filtered Rhine water in the Netherlands, indicating its potential to contaminate drinking water sources. nih.gov

Interactive Data Table: Aquatic Toxicity

OrganismEndpointConcentrationReference
Aquatic LifeGeneral ToxicityToxic nih.govfishersci.com
Aquatic EnvironmentLong-term HazardHazardous nih.gov

The potential for this compound to bioaccumulate in aquatic organisms is considered to be low. echemi.comchemicalbook.com An estimated bioconcentration factor (BCF) of 54 suggests that bioconcentration in aquatic organisms should not be significant. nih.govechemi.com This estimation is based on an estimated log Kow of 2.58. echemi.com While the compound is soluble in water, which may contribute to its mobility in the environment, its low bioaccumulation potential suggests it is unlikely to build up to high levels in the food chain. fishersci.comechemi.com However, it is noted that as a primary aromatic amine, it may form irreversible complexes with humic matter in soil and sediment, which could lead to its immobilization. echemi.com

Toxicity to Aquatic Organisms

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of this compound are governed by a combination of physical and chemical processes. Its ultimate fate is determined by its susceptibility to hydrolysis, photolysis, and biological degradation, as well as its mobility in different environmental compartments like soil and water.

Research into the abiotic degradation of this compound indicates different levels of susceptibility to hydrolysis and photolysis.

Hydrolysis: The chemical structure of this compound lacks hydrolyzable functional groups. echemi.comnih.gov Consequently, hydrolysis is not considered an important degradation pathway for this compound in aquatic or terrestrial environments. echemi.comnih.govechemi.comnih.gov Aromatic amines and halogenated compounds are generally resistant to aqueous environmental hydrolysis. echemi.comnih.gov

Photolysis: In contrast to hydrolysis, photolysis is considered a potentially significant process for the environmental degradation of this compound. echemi.com Based on the ultraviolet (UV) absorption characteristics of structurally similar compounds like m-chloroaniline, it is predicted that this compound will absorb sunlight. echemi.comnih.gov This absorption may lead to direct photolysis when the compound is present on soil surfaces or in clear surface waters. echemi.com While specific rates of photolysis for this compound are not well-documented, aromatic amines as a class are known to react relatively quickly in sunlit natural waters with photochemically produced hydroxyl and peroxy radicals. echemi.com The estimated atmospheric half-life for the vapor-phase reaction with hydroxyl radicals is approximately 3.2 hours. echemi.com

Degradation ProcessEnvironmental CompartmentExpected SignificanceSupporting Evidence/Rationale
HydrolysisSoil, WaterNot significantLacks hydrolyzable functional groups. echemi.comnih.govechemi.com
Direct PhotolysisSoil Surface, Clear Surface WaterPotentially significantPredicted to absorb sunlight based on structural analogues. echemi.comnih.gov
Atmospheric Photolysis (Vapor-Phase)AtmosphereSignificantEstimated half-life of 3.2 hours via reaction with hydroxyl radicals. echemi.com

The biotransformation of this compound is a key factor in its environmental persistence. While the compound may undergo biodegradation, evidence suggests this process may not be rapid. echemi.com The detection of this compound in bank-filtered drinking water, after a retention time of over a year, indicates a degree of resistance to biodegradation in soil and water environments. echemi.com

However, laboratory studies have demonstrated that microorganisms are capable of transforming related compounds. For instance, the bacterium Rhodococcus rhodochrous strain CTM can co-metabolize chloro- and methyl-substituted anilines. nih.gov Specifically, this strain degrades 4-chloro-2-methylaniline (B164923), an isomer of this compound, through the formation of 5-chloro-3-methylcatechol (B1196421), which is subsequently processed via an ortho-cleavage pathway. nih.govmicrobiologyresearch.org This suggests that a likely biotransformation pathway for this compound would also proceed through the formation of a corresponding chloromethylcatechol intermediate, followed by ring cleavage. nih.gov The degradation of chloroanilines typically begins with an oxidative deamination to a chlorocatechol, which is then funneled into either an ortho- or meta-cleavage pathway. nih.gov

Organism/SystemCompound StudiedMetabolic PathwayKey Intermediate
Rhodococcus rhodochrous CTM4-Chloro-2-methylaniline (Isomer)Ortho-cleavage pathway nih.govmicrobiologyresearch.org5-Chloro-3-methylcatechol nih.govmicrobiologyresearch.org
General Chloroaniline Degrading BacteriaChloroanilinesOxidative deamination followed by ortho- or meta-cleavage nih.govChlorocatechols nih.gov

The movement of this compound in the terrestrial environment is influenced by its solubility and its interaction with soil components. echemi.comfishersci.com The compound is soluble in water, which suggests it has the potential to be mobile in the environment. fishersci.com

Based on an estimated octanol-water partition coefficient (log Kow) of 2.58, a soil organic carbon-water (B12546825) partition coefficient (log Koc) of 2.37 has been calculated. echemi.com This value indicates that this compound may have moderate mobility in soil. echemi.com However, a critical factor affecting its mobility is its chemical nature as a primary aromatic amine. echemi.com These compounds can react with humic matter present in soil to form irreversible complexes. echemi.com This process involves a rapid, reversible bonding followed by a slower, much less reversible reaction, which can lead to the immobilization of the compound in the soil. echemi.comechemi.com The extent of this immobilization is expected to increase with a higher content of humic matter in the soil. echemi.com

ParameterEstimated ValueImplication for Soil Mobility
Log Kow2.58 echemi.comModerate mobility predicted echemi.com
Log Koc2.37 echemi.com
Sorption MechanismIrreversible complex formation with humic matter echemi.comPotential for immobilization, reducing mobility over time echemi.com

Analytical Methodologies for 5 Chloro 2 Methylaniline Detection

Advanced Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental to the analysis of 5-Chloro-2-methylaniline. These techniques offer high resolution and sensitivity for the separation and detection of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its related compounds. Several methods have been developed, often for purity assessment and quantification in synthesis products. avantorsciences.comgoogle.comtcichemicals.comtcichemicals.com For instance, the purity of this compound hydrochloride is often determined by HPLC, with a specified minimum purity of 98.0%. avantorsciences.comtcichemicals.comtcichemicals.com One documented method for a related compound, 5-chloro-2-methyl-1,4-phenylenediamine, achieved a purity of 99.35% as determined by HPLC. google.com

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification. synectics.netepa.gov The compound is listed as a semivolatile organic compound amenable to analysis by EPA Method 8270, which utilizes GC/MS. synectics.netepa.gov Specifications for commercial-grade this compound often stipulate a minimum assay of 97.5% to 98.0% as determined by GC. thermofisher.commerckmillipore.com The NIST Chemistry WebBook also provides gas chromatography data for this compound. nist.govnist.gov

Table 1: Chromatographic Methods for this compound Analysis
TechniqueDetectorApplicationKey Findings/SpecificationsCitation
HPLCUV/Diode ArrayPurity analysis of this compound hydrochloride and related compounds.Purity often specified at ≥98.0%. A method for a related diamine derivative achieved 99.35% purity. avantorsciences.comgoogle.comtcichemicals.comtcichemicals.com
GCFID/MSPurity assessment and identification of this compound.Commercial grades typically have a GC assay of ≥97.5% or ≥98.0%. Amenable to analysis by EPA Method 8270 for semivolatile organics. synectics.netepa.govthermofisher.commerckmillipore.com

Spectroscopic Detection Methods

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound. Mass spectrometry and infrared spectroscopy are commonly employed.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), provides characteristic fragmentation patterns that serve as a fingerprint for this compound. The NIST Mass Spectrometry Data Center lists mass spectral data for this compound, with a top peak at a mass-to-charge ratio (m/z) of 141 and other significant peaks at m/z 106 and 140. nih.gov EPA Method 8270D also specifies characteristic ions for the identification of this compound, listing a primary ion at m/z 106 and secondary ions at m/z 141, 140, 77, and 89. epa.govepa.gov

Infrared (IR) Spectroscopy offers insights into the functional groups present in the this compound molecule. The NIST Chemistry WebBook provides reference IR spectra for this compound. nist.gov For a related compound, 5-chloro-2-methyl-4-nitroaniline, characteristic IR peaks are observed around 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (C-Cl stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable tool for structural elucidation. While specific data for this compound is available, detailed research findings in the search results were limited. chemicalbook.com However, for the related 5-chloro-2-methyl-4-nitroaniline, ¹H NMR is expected to show a singlet for the methyl group around δ 2.3–2.5 ppm and deshielded aromatic protons near the nitro and chloro substituents in the range of δ 7.5–8.5 ppm.

Table 2: Spectroscopic Data for this compound Identification
TechniqueKey Data PointsCitation
Mass Spectrometry (GC-MS)NIST Data: Top peak m/z 141; other peaks at m/z 106, 140. EPA Method 8270D: Primary ion m/z 106; secondary ions m/z 141, 140, 77, 89. epa.govnih.govepa.gov
Infrared (IR) SpectroscopyReference spectra are available in the NIST Chemistry WebBook. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR data is available. chemicalbook.com

Addressing Challenges in Environmental Matrix Analysis

The analysis of this compound in environmental samples, such as water and soil, presents significant challenges due to the complexity of the matrix and the typically low concentrations of the analyte. echemi.com Effective sample preparation is paramount to remove interfering substances and concentrate the target compound.

Sample Preparation: For the analysis of semivolatile organic compounds like this compound from solid samples, extraction methods such as Soxhlet (EPA Method 3540/3541), ultrasonic (EPA Method 3550), or accelerated solvent extraction (EPA Method 3545) are employed. synectics.net For aqueous samples, liquid-liquid extraction (EPA Method 3510/3520) is common. synectics.net The pH of the sample is a critical parameter, and adjustments may be necessary prior to extraction. synectics.net

Matrix Effects and Cleanup: Environmental matrices can contain a multitude of compounds that can interfere with the analysis. synectics.net Matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. helsinki.fi To mitigate these effects, cleanup procedures are often necessary. Acid-base partition cleanup (EPA Method 3650) can be used to separate acidic and basic/neutral compounds, which is particularly important for GC analysis. synectics.net Alumina cleanup (Method 3611) may also be utilized for certain sample types like oils. synectics.net

Detection in Environmental Samples: this compound has been detected in tap water sourced from bank-filtered Rhine water at a concentration of 0.3 µg/L. nih.gov Its presence in bank-filtered drinking water suggests it may not be readily biodegradable. echemi.com The analysis of such complex samples often requires sensitive and selective techniques like GC-MS to achieve reliable detection and quantification at trace levels.

Computational Chemistry and Molecular Modeling

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For derivatives of 5-Chloro-2-methylaniline, SAR studies have been instrumental in identifying key structural features that enhance biological activity.

Research into diarylisoxazole-3-carboxamides as inhibitors of the mitochondrial permeability transition pore (mtPTP) has highlighted the importance of the substitution pattern on the aniline (B41778) ring. nih.gov Optimization studies revealed that specific substitutions on the phenyl ring connected to the carboxamide group significantly influenced inhibitory potency. The introduction of a 5-chloro-2-methyl pattern on the phenyl ring, derived from this compound, resulted in a considerable enhancement in activity against the mtPTP. nih.gov

In a series of potent inhibitors, the strategic placement of the chloro and methyl groups was found to be a critical factor. The data below illustrates how modifications involving the this compound moiety and related structures impact the inhibitory activity.

Compound/EntryAniline Moiety ModificationResulting Biological Activity
Entry 295-Chloro-2-methylphenylConsiderable enhancement in activity
Entry 255-Chloro-2-cyanophenylConsiderable enhancement in activity
Entry 275-Chloro-2-methoxyphenylConsiderable enhancement in activity
Entry 154-ChlorophenylDecreased activity compared to 3-chlorophenyl
Entry 66Chloro-2-methylpyridin-3-ylHigh activity (16 nM in mitochondrial swelling assay)

The findings indicate that while a chloro group is beneficial, its position, along with a second substituent at the 2-position (such as methyl, cyano, or methoxy), is crucial for maximizing the inhibitory effects. nih.gov Similarly, in the development of ligands for the 5-HT3 receptor, the nature and position of substituents on quinazoline (B50416) scaffolds were systematically varied to establish a clear SAR. acs.org

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For this compound (also known as 2-chloro-5-methylaniline (B1583412) in some literature), theoretical studies have been conducted using methods like Density Functional Theory (DFT). isroset.orgmjcce.org.mk

A key study utilized DFT with the B3LYP functional and the 6-31G(d,p) basis set to compute the optimized geometrical structure and harmonic vibration frequencies. mjcce.org.mkscispace.com Such calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties.

Key aspects investigated through quantum chemical calculations include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Vibrational Analysis: Calculation of theoretical vibrational frequencies (FT-IR and FT-Raman spectra) which are then compared with experimental data to confirm structural assignments. isroset.orgmjcce.org.mk

Electronic Properties: Analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mjcce.org.mkdergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr

Nonlinear Optical (NLO) Properties: Calculation of properties like the first-order hyperpolarizability to assess the potential of the molecule in optical applications. mjcce.org.mk

These computational approaches have confirmed the structural parameters and provided insights into the electronic behavior of the molecule, which are essential for understanding its interaction with biological targets. mjcce.org.mkdergipark.org.tr

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme.

In a study focused on developing new antitubercular agents, a series of piperidin-4-imine derivatives were synthesized and docked into the active site of the Mycobacterium tuberculosis enoyl-acyl carrier protein (EACP) reductase enzyme. dovepress.com One of the synthesized compounds, PB10, incorporated the 3-chloro-2-methylaniline (B42847) moiety (an isomer of this compound). The docking results provided a quantitative measure of the binding affinity in the form of a Glide dock score. dovepress.com

The table below summarizes the docking results for compound PB10 and other related analogues from the study, demonstrating how structural variations influence binding affinity.

Compound IDAniline MoietyGlide Dock ScoreAntitubercular Activity (MIC in μg/mL)
PB103-Chloro-2-methylaniline-8.18550
PB44-Bromoaniline-9.1066.25
PB54-Nitroaniline-9.3656.25
PB13Guanidine-9.3926.25
PB14Aniline-8.04350

Data sourced from a study on piperidin-4-imine derivatives as antitubercular agents. dovepress.com

Although compound PB10, with the 3-chloro-2-methylaniline group, showed moderate activity and a corresponding Glide score, the study successfully used docking to rationalize the activities of more potent compounds in the series. dovepress.com In other research, derivatives of this compound have been docked into the active sites of enzymes like cyclooxygenase (COX-2) and acetylcholinesterase (AChE), revealing key hydrogen bond and hydrophobic interactions that are crucial for binding. dergipark.org.trnih.gov These interaction studies are vital for the rational design of more potent and selective inhibitors.

Conclusion and Future Research Directions

Synthesis of Key Research Findings

5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is a significant chemical intermediate primarily utilized in the manufacturing of dyes and pigments. ca.govnih.gov Specifically, it serves as a precursor for C.I. Azoic Diazo Component 32, which is used to create azoic dyes on textiles like cotton, silk, and nylon. ca.gov Its role extends to the synthesis of other organic dyestuffs, making it a crucial component in the colorant industry. nih.govnih.gov

The compound is typically synthesized via the reduction of 4-chloro-2-nitrotoluene (B43163). nih.gov Research has explored various methods to improve synthesis efficiency and reduce environmental impact. For instance, one method involves the coupling of this compound with a phenylamine diazonium salt to form an azo compound, which is then reduced. This process is noted for its high yield and lower pollution. google.com

From an environmental perspective, this compound is expected to degrade rapidly in the atmosphere. nih.gov However, in soil and water, its fate is more complex. It may bond with humic materials, which can lead to its persistence in a latent form. nih.govechemi.com While data on its complete biodegradation in soil and water is limited, some bacterial strains have shown the ability to degrade it. For example, Pseudomonas sp. strain CTM can degrade 4-chloro-2-methylaniline (B164923) via 5-chloro-3-methylcatechol (B1196421) through an ortho-cleavage pathway. frontiersin.org

Toxicological studies have been a key area of research. The National Cancer Institute (NCI) concluded that 5-chloro-o-toluidine was carcinogenic in mice, leading to hemangiosarcomas and hepatocellular carcinomas. ca.govnih.gov However, the evidence for carcinogenicity in rats was not conclusive. ca.govnih.gov The compound is also known to be harmful if swallowed or absorbed through the skin. nih.govhpc-standards.com

Identification of Emerging Research Areas

Based on the existing body of knowledge, several emerging research areas can be identified for this compound.

Advanced Synthesis and Green Chemistry: There is a growing need for greener and more sustainable synthesis routes. Future research could focus on developing novel catalytic systems that offer higher yields, use less hazardous reagents, and operate under milder conditions. google.com Exploring biocatalysis or flow chemistry for its production could represent a significant step forward.

Expanded Applications: While its primary use is in the dye industry, its potential in other areas is an emerging field of interest. Research into its use as a monomer for high-performance polymers, such as polyimides and modified aramid fibers, is a promising direction. google.com Its derivatives could also be investigated for potential applications in pharmaceuticals or agrochemicals, moving beyond its traditional use.

Comprehensive Environmental Fate and Biodegradation Studies: The current understanding of its environmental behavior, particularly its long-term fate and the complete biodegradation pathways, is incomplete. nih.govechemi.com Future studies should focus on identifying more microbial strains capable of its complete mineralization and understanding the genetic and enzymatic mechanisms involved. frontiersin.org Research on its transformation products in various environmental compartments is also crucial. researchgate.net

In-depth Toxicological and Mechanistic Studies: While carcinogenicity in mice has been established, the mechanisms of action are not fully elucidated. ca.gov Further research is needed to understand the molecular pathways leading to tumor formation. Additionally, more comprehensive studies on its non-carcinogenic long-term effects and its impact on a wider range of non-target organisms are warranted to better assess its ecological risk. nih.govhpc-standards.com

Future Perspectives and Remaining Challenges

The future of this compound is intrinsically linked to the demand from the dye and pigment industry and the potential for new, high-value applications. ca.govgoogle.com A significant challenge lies in balancing its industrial utility with environmental and health concerns. The development of cost-effective and cleaner production methods is paramount for its continued use. google.com

A major hurdle is the regulatory landscape. Given its classification as a carcinogen in animal studies, its use is likely to face increasing scrutiny and regulation. ca.govfishersci.com Manufacturers and users will need to adhere to stringent safety and environmental standards. hpc-standards.com This necessitates robust risk assessment and management strategies throughout its lifecycle, from production to disposal.

Another challenge is the lack of comprehensive data on its environmental and health impacts. ca.govechemi.com Filling these knowledge gaps is essential for accurate risk assessment and for developing effective remediation strategies for contaminated sites. International collaboration in research could accelerate the generation of this crucial data.

Looking forward, the focus will likely shift towards "safe-by-design" principles, where new derivatives of this compound are developed with maintained or enhanced functionality but with reduced toxicity and improved biodegradability. The exploration of its role in advanced materials science could open up new markets and drive innovation, provided that the associated risks can be effectively managed. google.com

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 5-Chloro-2-methylaniline in synthetic batches?

  • Methodology : Utilize gas chromatography-mass spectrometry (GC/MS) for separation and quantification, as specified in EPA Method 8270E for semivolatile organic compounds . Combine with nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity (e.g., characteristic aromatic proton signals and chlorine/methyl group resonances). Cross-reference retention times and spectral data with certified reference standards (e.g., 10 µg/mL in cyclohexane ).

Q. What are the recommended synthetic routes for this compound, and how can byproducts be minimized?

  • Methodology : Optimize chlorination and methylation steps using regioselective catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates through fractional distillation. Purify the final product via recrystallization in methanol or dichloromethane, as described in pharmaceutical synthesis protocols .

Q. What analytical standards and calibration protocols are essential for quantifying this compound in environmental samples?

  • Methodology : Prepare calibration curves using certified solutions (e.g., 100 µg/mL in methanol ). Follow EPA Method 8270E guidelines for GC/MS parameters: splitless injection, Rxi®-5Sil MS column, and electron ionization (70 eV). Include surrogate standards (e.g., phenol-d₆) to assess recovery rates .

Advanced Research Questions

Q. How can researchers optimize GC/MS parameters to resolve co-eluting peaks when analyzing this compound in complex matrices?

  • Methodology : Adjust temperature programming (e.g., 40°C to 300°C at 10°C/min) and use selective ion monitoring (SIM) for m/z 141 (molecular ion) and 126 (loss of CH₃). Validate method robustness using matrix-matched standards and assess interference from structurally similar compounds (e.g., 3-Chloro-2-methylaniline ).

Q. What are the stability considerations for this compound under varying storage conditions, and how can degradation products be characterized?

  • Methodology : Conduct accelerated stability studies under UV light, humidity, and temperature extremes (e.g., 40°C/75% RH). Analyze degradation products via high-resolution LC-MS and compare with known impurities (e.g., oxidized or dimerized derivatives). Store standards in amber vials at -20°C to prolong shelf life .

Q. How can contradictory physicochemical data (e.g., melting points or solubility) for this compound be resolved in literature reviews?

  • Methodology : Cross-validate data using primary sources like NIST Chemistry WebBook and replicate experiments under controlled conditions. Investigate potential isomerization or polymorphic forms via X-ray crystallography or differential scanning calorimetry (DSC).

Q. What experimental designs are recommended for assessing the environmental persistence and degradation pathways of this compound?

  • Methodology : Perform photolysis studies using simulated sunlight (λ > 290 nm) and monitor degradation kinetics via GC/MS. Identify metabolites (e.g., chlorinated phenols) using high-resolution mass spectrometry (HRMS). Compare results with EPA Method 8270E guidelines for semivolatile pollutants .

Q. How can researchers design toxicological studies to evaluate the metabolic fate of this compound in biological systems?

  • Methodology : Use in vitro microsomal assays (e.g., rat liver S9 fractions) to identify phase I/II metabolites. Employ isotopic labeling (e.g., ¹³C or ²H) to trace metabolic pathways. Cross-reference findings with regulatory databases, noting its classification as a prohibited substance in textiles due to potential toxicity .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.